1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane
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Overview
Description
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two azepane rings and a sulfonyl group attached to a dimethylphenyl core. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane typically involves multiple steps, starting with the preparation of the core dimethylphenyl structure, followed by the introduction of the sulfonyl and azepane groups. Common synthetic routes include:
Formation of the Dimethylphenyl Core: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Azepane Rings: The azepane rings are attached via nucleophilic substitution reactions, where azepane is reacted with the sulfonylated dimethylphenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-azepan-1-yl-5-(piperidin-1-ylsulfonyl)aniline
- 5-(azepan-1-ylsulfonyl)pyridine-2-thiol
- 5-(Azepan-1-ylsulfonyl)pyridin-2(1h)-one
Uniqueness
1-[5-(Azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane is unique due to its dual azepane rings and sulfonyl groups attached to a dimethylphenyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(azepan-1-ylsulfonyl)-2,4-dimethylphenyl]sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S2/c1-17-15-18(2)20(28(25,26)22-13-9-5-6-10-14-22)16-19(17)27(23,24)21-11-7-3-4-8-12-21/h15-16H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGPYJSAOJXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCCC2)S(=O)(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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